molecular formula C14H25N3O5 B2707745 tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate CAS No. 1803561-57-0

tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate

Cat. No.: B2707745
CAS No.: 1803561-57-0
M. Wt: 315.37
InChI Key: JQAFCMPDTYHAKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring, a tert-butyl group, and a hydrazinecarbonyl moiety

Preparation Methods

The synthesis of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then reacted with 2-methylpropanoyl hydrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the process .

Chemical Reactions Analysis

tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]piperidine-4-carboxylate: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.

    tert-Butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]pyrrolidine-4-carboxylate: This compound features a pyrrolidine ring, which can lead to different interactions with biological targets.

The uniqueness of tert-butyl 3-[N’-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropanoylamino)carbamoyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5/c1-9(2)11(18)15-16-12(19)10-8-21-7-6-17(10)13(20)22-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFCMPDTYHAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)C1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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